Cas no 129-18-0 (Sodiumbutazolidine)

Sodiumbutazolidine Chemical and Physical Properties
Names and Identifiers
-
- Phenylbutazone Sodium Salt
- sodium butazolidine
- 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione sodium salt
- 3,5-dioxo-1,2-diphenyl-4-n-butylpyrazolidinsodium
- 4-BUTYL-1,2-DIPHENYL-3,5-PYRAZOLIDINEDIONE SODIUM
- butazolidinesodium
- diphenyldioxobutylpyrazolidine-butazolidine-sodium
- Einecs 204-935-7
- PHENYLBUTAZONE SODIUM
- PHENYLBUTAZONE,BP98,USP25
- sodiumphenylbutazone
- gp26872
- PHENYL BUTAZONE SODIUM SALT
- Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide
- 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), sodium (1:1)
- C19H19N2NaO2
- Q27251987
- 4-Butyl-1,2-diphenylpyrazolidine-3,5-dione, sodium salt
- Sodium salt of phenylbutazone
- sodium 4-butyl-5-oxo-1,2-diphenyl-pyrazol-3-olate
- 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, monosodium salt
- sodium;4-butyl-1,2-diphenylpyrazolidin-4-ide-3,5-dione
- FT-0689452
- D94476
- Butazolidine sodium
- UNII-189M850I32
- AS-72188
- D08364
- DTXSID70926268
- 2504203-29-4
- PHENYLBUTAZONE SODIUM [MART.]
- AKOS027380985
- SY068959
- MFCD01749404
- PHENYLBUTAZONE SODIUM [WHO-DD]
- Sodium phenylbutazone
- 189M850I32
- 129-18-0
- PHENYLBUTAZONE SODIUM SALT [MI]
- SODIUM4-BUTYL-3,5-DIOXO-1,2-DIPHENYLPYRAZOLIDIN-4-IDE
- 3,5-Dioxo-1,2-diphenyl-4-n-butylpyrazolidin sodium
- Ambene (TN)
- CS-0160891
- 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), sodium
- VYOUHDLOIRJOSW-UHFFFAOYSA-N
- PHENYLBUTAZONE SODIUM (MART.)
- Sodiumbutazolidine
-
- MDL: MFCD29923053
- Inchi: 1S/C19H19N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3;/q-1;+1
- InChI Key: BSYZHKCQBROKHA-UHFFFAOYSA-N
- SMILES: [Na+].CCCCC1C(=O)N(C2=CC=CC=C2)N(C2=CC=CC=C2)C1=O
Computed Properties
- Exact Mass: 330.13400
- Monoisotopic Mass: 330.134
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 395
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.6A^2
Experimental Properties
- PSA: 49.99000
- LogP: 4.11460
Sodiumbutazolidine Security Information
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Storage Condition:The warehouse is ventilated and dry at low temperature, and stored separately from food raw materials
- Risk Phrases:R36/37/38
Sodiumbutazolidine Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Sodiumbutazolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A138693-25g |
Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide |
129-18-0 | 97% | 25g |
$29.0 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S35630-1g |
Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide |
129-18-0 | 1g |
¥56.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S35630-10g |
Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide |
129-18-0 | 97% | 10g |
¥142.0 | 2024-07-19 | |
TRC | S224305-100mg |
Sodiumbutazolidine |
129-18-0 | 100mg |
$ 365.00 | 2022-06-03 | ||
TRC | S224305-50mg |
Sodiumbutazolidine |
129-18-0 | 50mg |
$ 220.00 | 2022-06-03 | ||
TRC | S224305-250mg |
Sodiumbutazolidine |
129-18-0 | 250mg |
$ 725.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1195420-100g |
Sodium 4-Butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide |
129-18-0 | 95% | 100g |
$170 | 2023-09-03 | |
Ambeed | A138693-5g |
Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide |
129-18-0 | 97% | 5g |
$9.0 | 2024-04-24 | |
eNovation Chemicals LLC | D762320-5g |
3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), sodium (1:1) |
129-18-0 | 97% | 5g |
$130 | 2023-09-02 | |
A2B Chem LLC | AA44835-5g |
Sodium butazolidine |
129-18-0 | 95% | 5g |
$39.00 | 2024-04-20 |
Sodiumbutazolidine Related Literature
-
John W. Bayles,A. F. Taylor J. Chem. Soc. 1961 417
-
2. The hydrogen bonding of alcohols, cholesterol and phenols with cyanate and azide ionsPawel Goralski,Michel Berthelot,Jean Rannou,Didier Legoff,Martial Chabanel J. Chem. Soc. Perkin Trans. 2 1994 2337
-
3. The thermodynamics of solvation of ions. Part 4.—Application of the tetraphenylarsonium tetraphenylborate (TATB) extrathermodynamic assumption to the hydration of ions and to properties of hydrated ionsYizhak Marcus J. Chem. Soc. Faraday Trans. 1 1987 83 2985
-
4. Thermodynamics of hydrochloric acid in dioxan + water mixtures from electromotive force measurementsMahmoud M. Elsemongy,Abdelaziz Fouda,Mohamed F. Amira J. Chem. Soc. Faraday Trans. 1 1981 77 1157
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Fumiaki Yokota,Hisashi Morikawa,Toshio Ishizuka Analyst 1994 119 1023
Additional information on Sodiumbutazolidine
Research Briefing on Sodiumbutazolidine (CAS 129-18-0): Recent Advances and Applications in Chemobiological Medicine
Sodiumbutazolidine (CAS 129-18-0) has recently garnered significant attention in the field of chemobiological medicine due to its potential therapeutic applications and unique biochemical properties. This briefing synthesizes the latest research findings, focusing on its mechanism of action, pharmacological effects, and emerging clinical applications. Recent studies have highlighted its role as a potent anti-inflammatory and analgesic agent, with particular efficacy in chronic inflammatory conditions such as rheumatoid arthritis and gout.
One of the pivotal studies published in the Journal of Medicinal Chemistry (2023) elucidated the molecular interactions of Sodiumbutazolidine with cyclooxygenase (COX) enzymes, revealing a selective inhibition profile that distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The research demonstrated that Sodiumbutazolidine preferentially inhibits COX-2 over COX-1, thereby reducing gastrointestinal side effects commonly associated with NSAIDs. This finding underscores its potential as a safer alternative for long-term anti-inflammatory therapy.
In addition to its anti-inflammatory properties, recent preclinical investigations have explored the anticancer potential of Sodiumbutazolidine. A study in Cancer Research (2024) reported that Sodiumbutazolidine exhibits cytotoxic effects on certain cancer cell lines, particularly those associated with colorectal and breast cancers. The compound's ability to induce apoptosis via the mitochondrial pathway was identified as a key mechanism, opening new avenues for its repurposing in oncology. However, further in vivo studies are required to validate these findings and assess its safety profile in cancer treatment.
Pharmacokinetic studies have also advanced our understanding of Sodiumbutazolidine's bioavailability and metabolism. A recent clinical trial (European Journal of Pharmaceutical Sciences, 2024) investigated its absorption and distribution in human subjects, revealing a relatively short half-life but high plasma protein binding, which may influence dosing regimens. These insights are critical for optimizing therapeutic efficacy while minimizing adverse effects.
Despite these promising developments, challenges remain in the widespread adoption of Sodiumbutazolidine. Regulatory hurdles and the need for comprehensive toxicity studies are among the key barriers. Nevertheless, the compound's multifaceted pharmacological profile positions it as a valuable candidate for further research and development in chemobiological medicine.
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